
2-(4-Methylpiperidin-1-yl)-1-pyrrolidin-1-ylethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Methylpiperidin-1-yl)-1-pyrrolidin-1-ylethanone, also known as MDPV, is a synthetic cathinone that has gained popularity as a recreational drug in recent years. However, MDPV also has potential applications in scientific research due to its unique chemical properties and effects on the central nervous system. In
Wirkmechanismus
2-(4-Methylpiperidin-1-yl)-1-pyrrolidin-1-ylethanone acts primarily as a dopamine and norepinephrine reuptake inhibitor, blocking the reuptake of these neurotransmitters and leading to increased levels in the brain. This can result in increased activation of reward pathways and increased sensitivity to stimuli. 2-(4-Methylpiperidin-1-yl)-1-pyrrolidin-1-ylethanone has also been shown to have some activity at serotonin receptors, although its effects on these receptors are not well-understood.
Biochemical and Physiological Effects:
2-(4-Methylpiperidin-1-yl)-1-pyrrolidin-1-ylethanone has a variety of biochemical and physiological effects on the body. It has been shown to increase heart rate and blood pressure, leading to potential cardiovascular effects. It can also lead to hyperthermia, dehydration, and electrolyte imbalances. In addition, 2-(4-Methylpiperidin-1-yl)-1-pyrrolidin-1-ylethanone has been shown to have neurotoxic effects on the brain, leading to potential long-term damage.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-Methylpiperidin-1-yl)-1-pyrrolidin-1-ylethanone has potential advantages for lab experiments due to its potency and specificity. It has been shown to be a highly potent dopamine and norepinephrine reuptake inhibitor, making it useful for studying the effects of these neurotransmitters on behavior. However, 2-(4-Methylpiperidin-1-yl)-1-pyrrolidin-1-ylethanone also has potential limitations for lab experiments, including its potential for neurotoxicity and its potential for abuse.
Zukünftige Richtungen
There are many potential future directions for research on 2-(4-Methylpiperidin-1-yl)-1-pyrrolidin-1-ylethanone. One area of interest is in understanding the long-term effects of 2-(4-Methylpiperidin-1-yl)-1-pyrrolidin-1-ylethanone on the brain and behavior. Another area of interest is in developing new compounds that have similar effects to 2-(4-Methylpiperidin-1-yl)-1-pyrrolidin-1-ylethanone but with reduced potential for abuse and neurotoxicity. Finally, there is potential for research on the use of 2-(4-Methylpiperidin-1-yl)-1-pyrrolidin-1-ylethanone as a therapeutic agent for a variety of psychiatric and neurological disorders.
Synthesemethoden
2-(4-Methylpiperidin-1-yl)-1-pyrrolidin-1-ylethanone can be synthesized through a multi-step process that involves the reaction of 4-methylpropiophenone with methylamine and pyrrolidine. The resulting product is then purified and crystallized to obtain pure 2-(4-Methylpiperidin-1-yl)-1-pyrrolidin-1-ylethanone. This synthesis method has been well-documented in scientific literature and has been used to produce 2-(4-Methylpiperidin-1-yl)-1-pyrrolidin-1-ylethanone for research purposes.
Wissenschaftliche Forschungsanwendungen
2-(4-Methylpiperidin-1-yl)-1-pyrrolidin-1-ylethanone has potential applications in scientific research due to its effects on the central nervous system. It has been shown to act as a potent dopamine and norepinephrine reuptake inhibitor, leading to increased levels of these neurotransmitters in the brain. This can have a variety of effects on behavior, including increased locomotor activity, reward-seeking behavior, and increased sensitivity to stimuli.
Eigenschaften
IUPAC Name |
2-(4-methylpiperidin-1-yl)-1-pyrrolidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O/c1-11-4-8-13(9-5-11)10-12(15)14-6-2-3-7-14/h11H,2-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXHSYUBITPRUOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methylpiperidin-1-yl)-1-pyrrolidin-1-ylethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

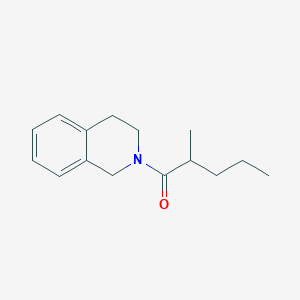
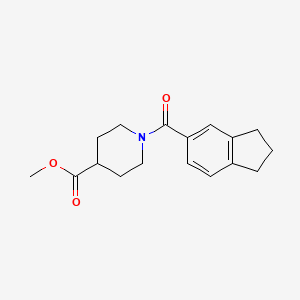
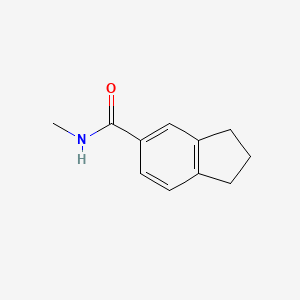
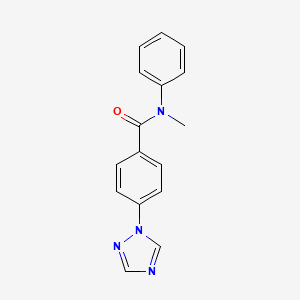

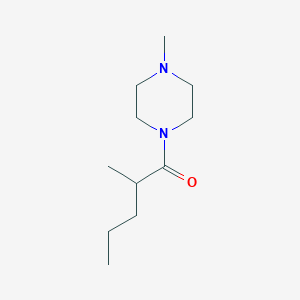
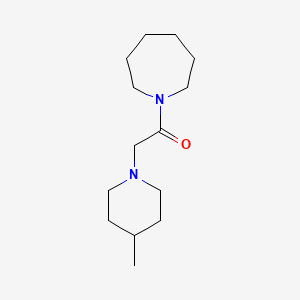

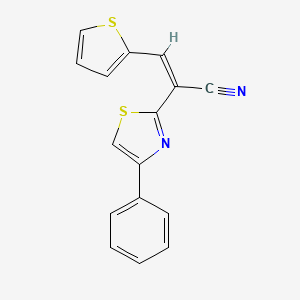
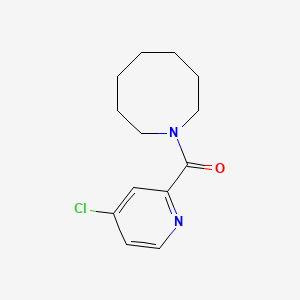

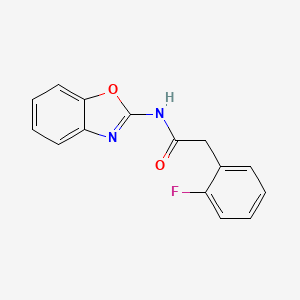

![Methyl 2-[(3-chloro-4-methylquinolin-2-yl)methyl-methylamino]acetate](/img/structure/B7500891.png)